molecular formula C12H12BrClN2O3S B6606399 5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride CAS No. 2825008-16-8

5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride

Cat. No.: B6606399
CAS No.: 2825008-16-8
M. Wt: 379.66 g/mol
InChI Key: DAOZNPWWUWSCOX-UHFFFAOYSA-N
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Description

5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C12H13BrN2O3SCl. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, an oxan-2-yl group, and a sulfonyl chloride group attached to an indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride typically involves multiple stepsThe final step involves the sulfonylation of the indazole ring using sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(oxan-2-yl)-1H-indazole-3-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indazole ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)indazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O3S/c13-8-4-5-10-9(7-8)12(20(14,17)18)15-16(10)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZNPWWUWSCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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